molecular formula C10H11IO2 B1437294 Ethyl 5-iodo-2-methylbenzoate CAS No. 612833-45-1

Ethyl 5-iodo-2-methylbenzoate

Cat. No. B1437294
M. Wt: 290.1 g/mol
InChI Key: KIXOYKIVPNXTDY-UHFFFAOYSA-N
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Patent
US07232821B2

Procedure details

A solution of 5-amino-2-methylbenzoic acid ethyl ester (500 mg, 2.8 mmol) and iodine (425 mg, 1.68 mmol) in toluene (20 ml) was cooled to 0° C. and treated with t-butyl nitrite (303 mg, 2.94 mmol). The reaction mixture was stirred at 0° C. for 1 hour then at room temperature over the weekend. The reaction mixture was washed with 10% aq sodium thiosulphate (20 ml), and brine (20 ml), dried and evaporated. Flash chromatography [silica, iso-hexane/EtOAc, 9:1] gave 5-iodo-2-methylbenzoic acid ethyl ester as a brown oil 510 mg 63%. 1H NMR (CDCl3):1.39 (3H, t, J=12 Hz), 2.53 (3H, s), 4.36 (2H, q, J=12 Hz), 6.97 (1H,d, J=12 Hz), 7.37 (1H, d, J=12 Hz), 8.20 (1H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9](N)[CH:8]=[CH:7][C:6]=1[CH3:12])[CH3:2].[I:14]I.N(OC(C)(C)C)=O>C1(C)C=CC=CC=1>[CH3:9][CH2:10][CH2:5][CH:6]([CH3:12])[CH3:7].[CH3:2][CH2:1][O:3][C:4]([CH3:5])=[O:13].[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([I:14])[CH:8]=[CH:7][C:6]=1[CH3:12])[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(C1=C(C=CC(=C1)N)C)=O
Name
Quantity
425 mg
Type
reactant
Smiles
II
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
303 mg
Type
reactant
Smiles
N(=O)OC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
WASH
Type
WASH
Details
The reaction mixture was washed with 10% aq sodium thiosulphate (20 ml), and brine (20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CCCC(C)C.CCOC(=O)C
Name
Type
product
Smiles
C(C)OC(C1=C(C=CC(=C1)I)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 188.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.